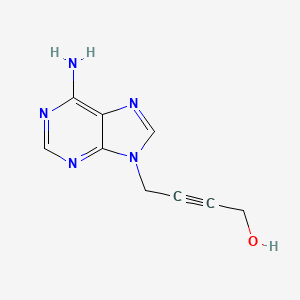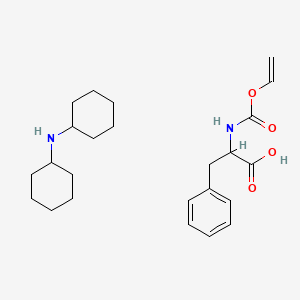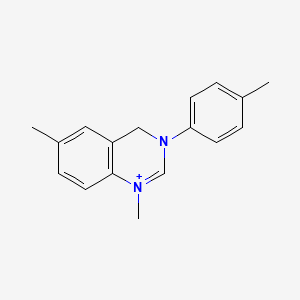![molecular formula C19H15NOS B12800069 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone CAS No. 6314-26-7](/img/structure/B12800069.png)
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone is a chemical compound with the molecular formula C16H13NOS. It belongs to the class of phenothiazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and industry .
Méthodes De Préparation
The synthesis of 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzophenone with sulfur to form the phenothiazine core.
Methylation: The phenothiazine core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: Finally, the methylated phenothiazine is acetylated using acetic anhydride to yield this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert it to the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: It exhibits antimicrobial and antitumor activities, making it a potential candidate for biological studies.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound may have similar applications.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities .
Comparaison Avec Des Composés Similaires
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antiemetic and antihistamine.
Thioridazine: Another antipsychotic agent with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications .
Propriétés
Numéro CAS |
6314-26-7 |
|---|---|
Formule moléculaire |
C19H15NOS |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-(10-methylbenzo[c]phenothiazin-7-yl)ethanone |
InChI |
InChI=1S/C19H15NOS/c1-12-7-9-16-18(11-12)22-19-15-6-4-3-5-14(15)8-10-17(19)20(16)13(2)21/h3-11H,1-2H3 |
Clé InChI |
QTJGRYLNVZGRRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=C(S2)C4=CC=CC=C4C=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


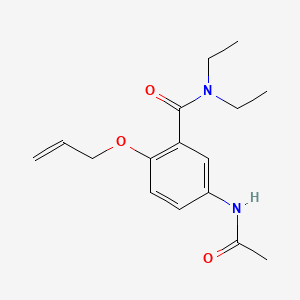
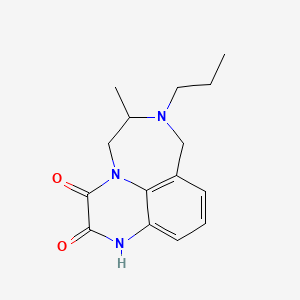


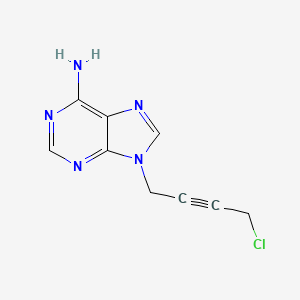
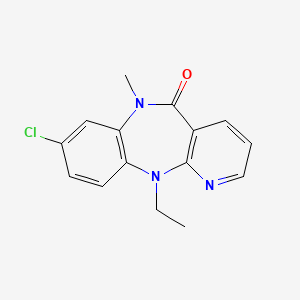
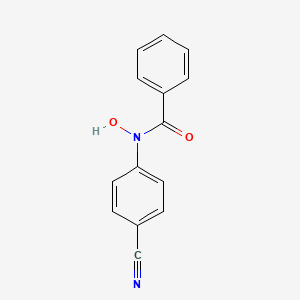



![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)
